molecular formula C23H25N5O5 B193074 Doxazosin, (R)- CAS No. 70918-17-1

Doxazosin, (R)-

Cat. No. B193074
CAS RN: 70918-17-1
M. Wt: 451.5 g/mol
InChI Key: RUZYUOTYCVRMRZ-HXUWFJFHSA-N
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Patent
US08426590B2

Procedure details

In a reaction vessel, 0.25 mol (45.0 g) of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, tetrahydrofuran (328 ml) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol; 63.58 g) were charged and contents were stirred at 20-25° C. for 5-10 min. To the resulting mixture dicyclohexylcarbodiimide (0.26 mol; 54.0 g) was added and stirring continued at 20-25° C. for 1.5 hr. To the resulting reaction mass charcoal was added and contents were stirred at 26-28° C. for 45 min. The contents were filtered through celite and washed with tetrahydrofuran. The solvent was distilled out at 35° C. under reduced pressure to obtain solid residue. Acetone (1000 ml) was added to the solid and contents were refluxed for 2 hr. On cooling to 25-28° C., the slurry was filtered, washed with acetone and dried at 60° C. under reduced pressure to obtain 93 g of doxazosin base (HPLC purity −99.0%).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
63.58 g
Type
reactant
Reaction Step One
Quantity
328 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH:2]1[C:11]([OH:13])=O.[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[O:26][CH3:27])[N:22]=[C:21]([N:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1)[N:20]=[C:19]2[NH2:34].C1(N=C=NC2CCCCC2)CCCCC1.C>CC(C)=O.O1CCCC1>[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:19]([NH2:34])=[N:20][C:21]([N:28]3[CH2:29][CH2:30][N:31]([C:11]([CH:2]4[O:1][C:6]5[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=5[O:4][CH2:3]4)=[O:13])[CH2:32][CH2:33]3)=[N:22][C:23]2=[CH:24][C:25]=1[O:26][CH3:27]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
O1C(COC2=C1C=CC=C2)C(=O)O
Name
Quantity
63.58 g
Type
reactant
Smiles
COC=1C=C2C(=NC(=NC2=CC1OC)N1CCNCC1)N
Name
Quantity
328 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
contents were stirred at 20-25° C. for 5-10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 20-25° C. for 1.5 hr
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
contents were stirred at 26-28° C. for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The contents were filtered through celite
WASH
Type
WASH
Details
washed with tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out at 35° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain solid residue
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to 25-28° C.
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC=5C=CC=CC5O4
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08426590B2

Procedure details

In a reaction vessel, 0.25 mol (45.0 g) of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, tetrahydrofuran (328 ml) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol; 63.58 g) were charged and contents were stirred at 20-25° C. for 5-10 min. To the resulting mixture dicyclohexylcarbodiimide (0.26 mol; 54.0 g) was added and stirring continued at 20-25° C. for 1.5 hr. To the resulting reaction mass charcoal was added and contents were stirred at 26-28° C. for 45 min. The contents were filtered through celite and washed with tetrahydrofuran. The solvent was distilled out at 35° C. under reduced pressure to obtain solid residue. Acetone (1000 ml) was added to the solid and contents were refluxed for 2 hr. On cooling to 25-28° C., the slurry was filtered, washed with acetone and dried at 60° C. under reduced pressure to obtain 93 g of doxazosin base (HPLC purity −99.0%).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
63.58 g
Type
reactant
Reaction Step One
Quantity
328 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH:2]1[C:11]([OH:13])=O.[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[O:26][CH3:27])[N:22]=[C:21]([N:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1)[N:20]=[C:19]2[NH2:34].C1(N=C=NC2CCCCC2)CCCCC1.C>CC(C)=O.O1CCCC1>[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:19]([NH2:34])=[N:20][C:21]([N:28]3[CH2:29][CH2:30][N:31]([C:11]([CH:2]4[O:1][C:6]5[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=5[O:4][CH2:3]4)=[O:13])[CH2:32][CH2:33]3)=[N:22][C:23]2=[CH:24][C:25]=1[O:26][CH3:27]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
O1C(COC2=C1C=CC=C2)C(=O)O
Name
Quantity
63.58 g
Type
reactant
Smiles
COC=1C=C2C(=NC(=NC2=CC1OC)N1CCNCC1)N
Name
Quantity
328 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
contents were stirred at 20-25° C. for 5-10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 20-25° C. for 1.5 hr
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
contents were stirred at 26-28° C. for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The contents were filtered through celite
WASH
Type
WASH
Details
washed with tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out at 35° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain solid residue
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to 25-28° C.
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC=5C=CC=CC5O4
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.